molecular formula C6H12ClNO4 B13382145 4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride

4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride

Cat. No.: B13382145
M. Wt: 197.62 g/mol
InChI Key: QXMRXPZMEBBMNW-UHFFFAOYSA-N
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Description

4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its role in biochemical processes and its utility in synthetic chemistry. The compound is characterized by its amino and methoxy functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride can be achieved through several methods. One common approach involves the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride. This method utilizes the electroreduction of methyl 5-nitro-4-oxopentanate in acidic-alcoholic solutions . Another synthetic route involves the selective bromination of 4-oxopentanoic acid in methanol in the presence of urea, followed by the conversion to 4-oxo-5-aminopentanoic acid hydrochloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of amino-substituted derivatives.

Scientific Research Applications

4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in photochemotherapy, the compound acts as a photosensitizer, accumulating in target cells and generating reactive oxygen species upon light activation, leading to cell death . This mechanism is exploited in the treatment of certain skin conditions and cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in both research and industry highlight its importance.

Properties

Molecular Formula

C6H12ClNO4

Molecular Weight

197.62 g/mol

IUPAC Name

4-amino-5-methoxy-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C6H11NO4.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H

InChI Key

QXMRXPZMEBBMNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(=O)O)N.Cl

Origin of Product

United States

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